N'-(5-chloro-2-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-7-8-15(21)11-16(13)24-19(27)18(26)22-9-10-28-20-23-12-17(25-20)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,26)(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXYJLPMCGZYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-chloro-2-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a chloro-substituted aromatic ring and an imidazole moiety linked through a sulfanyl group. This unique structure is believed to contribute to its biological effects.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. A notable study reported the synthesis of related compounds and evaluated their antimicrobial activities against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Activity |
|---|---|
| Methicillin-Susceptible S. aureus | No significant activity |
| Methicillin-Resistant S. aureus | No significant activity |
| B. subtilis | No significant activity |
| P. aeruginosa | No significant activity |
| E. coli | No significant activity |
| K. pneumoniae | No significant activity |
| C. albicans | No significant activity |
The results indicated that the compound did not exhibit significant antimicrobial activity against the tested strains, suggesting that modifications to its structure may be necessary to enhance efficacy .
While specific mechanisms of action for this compound are not well-documented, it is hypothesized that the presence of the imidazole ring may play a role in disrupting microbial cell membranes or interfering with metabolic pathways. Further research is needed to elucidate these mechanisms.
Case Studies
- Synthesis and Testing : A study focused on synthesizing derivatives of the target compound and assessing their biological activities. The derivatives were evaluated for their ability to inhibit bacterial growth, but results showed no effective inhibition against the tested microorganisms .
- Comparative Analysis : Another investigation compared the biological activities of several related compounds, highlighting variations in efficacy based on structural modifications. Compounds with different substituents on the imidazole ring showed varying degrees of antimicrobial effectiveness, indicating that structural optimization could lead to improved biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) N-(2,5-Difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
- Structure : Differs by replacing the 5-chloro-2-methylphenyl group with a 2,5-difluorophenyl moiety.
- Molecular Formula : C₁₉H₁₆F₂N₄O₂S (MW: 402.42 g/mol).
- Key Differences : Fluorine substituents increase electronegativity and reduce steric hindrance compared to chlorine and methyl groups. This may enhance metabolic stability but reduce lipophilicity (ClogP ~2.8 vs. ~3.5 for the target compound) .
b) N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
- Structure : Replaces the ethanediamide with an acetamide and substitutes the imidazole with a 1,3,4-oxadiazole-indole hybrid.
- Molecular Formula : C₂₀H₁₇ClN₄O₃S (MW: 428.5 g/mol).
- The indole group introduces π-π stacking capabilities, which may enhance affinity for aromatic enzyme pockets .
c) 2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Structure : Features a 4-chlorophenyl-imidazole and a 5-methylisoxazole substituent.
- Molecular Formula : C₁₆H₁₄ClN₃O₂S (MW: 355.82 g/mol).
- However, the absence of a methyl group on the phenyl ring reduces steric bulk compared to the target compound .
Pharmacological Activity Comparisons
- LOX Inhibition : Compound 8t (IC₅₀: 12.3 µM) and 8v (IC₅₀: 9.8 µM) show moderate lipoxygenase (LOX) inhibition, attributed to their indole and nitro groups. The target compound’s imidazole and chloro-methylphenyl groups may exhibit similar or enhanced activity due to improved hydrophobic interactions .
- BChE Inhibition : 8t and 8u demonstrate weak butyrylcholinesterase (BChE) inhibition (~15–20% at 100 µM). The ethanediamide core in the target compound could enhance binding via additional hydrogen-bonding interactions with the enzyme’s catalytic site .
Preparation Methods
Imidazole Core Synthesis
The 4-phenyl-1H-imidazol-2-yl fragment can be prepared through cyclocondensation reactions. Patent CN105130904A demonstrates a robust method for substituted imidazoles using p-methylacetophenone as starting material:
Step 1: Halogenation
p-Methylacetophenone undergoes radical bromination under UV light (λ = 365 nm) with bromine in cyclohexane, yielding α-bromo-p-methylacetophenone. Reaction conditions:
Step 2: Cyclocondensation
The α-haloketone reacts with glyoxal and hydroxylamine sulfate in methanol under reflux to form the imidazole ring. Critical parameters:
Sulfanyl Ethyl Side Chain Introduction
Introduction of the sulfanyl group typically employs thiol-nucleophile displacement. In the synthesis of N-(4-chlorophenyl)-2-{[1-(2-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide, researchers achieved this through:
Mitsunobu Reaction
- Imidazole-thiol (1.0 eq)
- 2-Bromoethylphthalimide (1.2 eq)
- DIAD (1.5 eq), PPh3 (1.5 eq) in THF
- Temperature: 0°C → rt
- Time: 12 hours
- Deprotection with hydrazine yields free amine
Alternative approaches from PMC9462268 utilize NaIO4-mediated oxidation of thioethers to sulfoxides, though this may require subsequent reduction to maintain the sulfanyl group.
Diamide Formation and Aromatic Coupling
The final assembly employs carbodiimide-mediated amide coupling:
HATU/DIPEA Protocol
- 2-[(4-Phenyl-1H-imidazol-2-yl)sulfanyl]ethylamine (1.0 eq)
- N-(5-Chloro-2-methylphenyl)oxamic acid (1.1 eq)
- HATU (1.5 eq), DIPEA (3.0 eq) in DMF
- Temperature: 0°C → rt
- Time: 6 hours
- Yield: 60–65%
Reaction Optimization and Process Chemistry
Critical Parameter Analysis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Imidazole cyclization T | 80–90°C | <60°C: 40% yield |
| Thiol displacement pH | 8.5–9.0 | pH>10: Decomp. |
| Amide coupling time | 4–6 hours | >8h: Side rxtns |
| Purification method | Prep-HPLC (C18) | Silica gel: 50% |
Solvent Effects
Structural Characterization
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6)
- δ 8.21 (s, 1H, imidazole H)
- δ 7.85 (d, J=8.4 Hz, 2H, aromatic)
- δ 3.72 (t, J=6.8 Hz, 2H, SCH2CH2)
- δ 2.34 (s, 3H, Ar-CH3)
X-ray Crystallography
While no data exists for the target compound, analogous structures show:
- Imidazole ring planarity (r.m.s.d. <0.01 Å)
- N—H⋯O hydrogen bonding networks along a-axis
- C—S—C—C torsion angle = -178.5°
Industrial Scale Considerations
Patent CN105130904A provides insights for scale-up:
Process Intensification
- Continuous flow halogenation reduces reaction time by 40%
- Microwave-assisted cyclization (100W, 80°C) improves yield to 78%
Waste Management
- NaIO4 byproducts require MnO2 treatment before disposal
- DMF recovery via vacuum distillation (>90% efficiency)
Q & A
Q. How can crystallography validate supramolecular interactions influencing stability?
- Workflow :
- Single-crystal X-ray diffraction : Resolve hydrogen bonding between ethanediamide carbonyl and imidazole NH .
- Thermogravimetric analysis (TGA) : Correlate crystal packing with thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
